1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime
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Overview
Description
1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime is an organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime typically involves the following steps:
Formation of the Ketone Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 4-methoxythiophenol in the presence of a base such as sodium hydroxide to form 1-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone.
Oximation: The ketone intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base like pyridine to form the oxime derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Drug Development: Used as a scaffold for the development of new therapeutic agents.
Industry:
Materials Science:
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxime group can also facilitate binding to metal ions, influencing its activity in catalytic processes.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone: Lacks the oxime group, which may result in different reactivity and applications.
4-Chlorophenyl-4-methoxyphenylmethanone: A simpler structure without the propanone and oxime groups, used in different contexts.
Uniqueness: 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of both the chlorophenyl and methoxyphenyl groups, along with the oxime functionality, makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(NZ)-N-[1-(4-chlorophenyl)-3-(4-methoxyphenyl)sulfanylpropylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-14-6-8-15(9-7-14)21-11-10-16(18-19)12-2-4-13(17)5-3-12/h2-9,19H,10-11H2,1H3/b18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEITRHEHQMXFG-VLGSPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=NO)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)SCC/C(=N/O)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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